2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-(3-cyanophenyl)acetamide
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Description
2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-(3-cyanophenyl)acetamide is a useful research compound. Its molecular formula is C20H17N5OS and its molecular weight is 375.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Molecular Structure
- The molecule serves as a precursor in the synthesis of complex naphthylamines and naphthols, demonstrating its versatility in generating compounds that might have applications in materials science and pharmaceuticals (西山 & 亀岡, 1990).
- Research has shown its utility in creating thiazolidinone and thiazoline derivatives, which are explored for their antimicrobial properties, indicating its role in developing new antimicrobial agents (Gouda et al., 2010).
- It has been involved in reactions leading to the formation of thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives, with some showing promising inhibitory effects on different cell lines, pointing to its contributions in antitumor research (Albratty et al., 2017).
Antibacterial and Antitumor Activities
- Derivatives synthesized from this compound have shown significant antibacterial activity, underscoring its potential in the development of new antibiotics and antimicrobial materials (Ramalingam et al., 2019).
- Its derivatives have been used to synthesize polyfunctionalized heterocyclic compounds, which are crucial in medicinal chemistry for creating drugs with various biological activities (Gouda, 2014).
Chemical Synthesis and Reactivity
- The compound’s reactivity has been explored in condensation reactions with ketones and aldehydes, providing insights into synthetic strategies for creating complex molecules with potential applications in chemical synthesis and drug development (Garst et al., 2006).
Properties
IUPAC Name |
2-[(4-cyano-1,6-diazatricyclo[6.2.2.02,7]dodeca-2(7),3,5-trien-5-yl)sulfanyl]-N-(3-cyanophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5OS/c21-10-13-2-1-3-16(8-13)23-18(26)12-27-20-15(11-22)9-17-19(24-20)14-4-6-25(17)7-5-14/h1-3,8-9,14H,4-7,12H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFRLYLPFXCSLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C3=C2C=C(C(=N3)SCC(=O)NC4=CC=CC(=C4)C#N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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